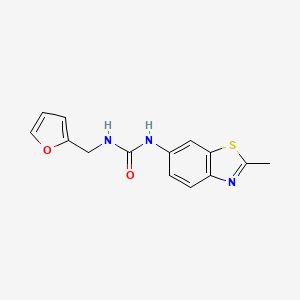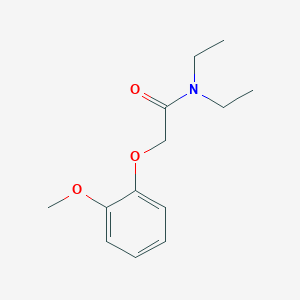
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea, also known as FMBU, is a chemical compound that has been widely studied for its potential applications in the field of medicine. FMBU is a urea derivative that has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Aplicaciones Científicas De Investigación
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and reduce oxidative stress in cells. In addition, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to induce apoptosis and inhibit cell proliferation in cancer cells, making it a potential candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to exhibit various biochemical and physiological effects in cells and animals. In vitro studies have shown that N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. In animal studies, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has been found to reduce inflammation and oxidative stress in various tissues, including the liver, kidney, and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has some limitations, such as its low stability in acidic conditions and its susceptibility to hydrolysis. In addition, N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea has a relatively low potency compared to other anti-inflammatory and anti-cancer agents, which may limit its potential applications in the clinic.
Direcciones Futuras
There are several future directions for research on N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea. One area of interest is the development of more potent derivatives of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea that exhibit improved anti-inflammatory and anti-cancer properties. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea in animals and humans. In addition, the potential applications of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea in other diseases, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the mechanisms of action of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea should be further elucidated to better understand its biological effects.
Métodos De Síntesis
The synthesis of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea involves the reaction of 2-methyl-1,3-benzothiazol-6-amine and 2-furylacetic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and urea to obtain N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea. The yield of N-(2-furylmethyl)-N'-(2-methyl-1,3-benzothiazol-6-yl)urea can be improved by using different solvents and optimizing the reaction conditions.
Propiedades
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-9-16-12-5-4-10(7-13(12)20-9)17-14(18)15-8-11-3-2-6-19-11/h2-7H,8H2,1H3,(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCGLNSUYNTNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5773360.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-5-bromo-2-furamide](/img/structure/B5773362.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5773364.png)
![2-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5773377.png)


![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5773427.png)

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)
![methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5773438.png)


![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5773461.png)
![N-[(cyclohexylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B5773463.png)